Product packaging for 1-(isochroman-1-yl)propan-2-one(Cat. No.:CAS No. 82584-14-3)

1-(isochroman-1-yl)propan-2-one

Cat. No.: B1600783
CAS No.: 82584-14-3
M. Wt: 190.24 g/mol
InChI Key: VZHBSYGSBXVCBK-UHFFFAOYSA-N
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Description

Historical Development and Significance of Isochroman (B46142) Scaffolds in Modern Organic Chemistry

The isochroman structural motif is a crucial component in a variety of biologically active natural products and pharmaceutical agents. researchgate.net This has led to considerable research into the synthesis and modification of isochroman analogues to create drug-like candidates with a wide array of medicinal properties. researchgate.netvanderbilt.edu Isochroman derivatives have shown potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. vanderbilt.edunih.gov The development of efficient methods to construct this valuable scaffold, such as oxa-Pictet-Spengler reactions and oxa-Michael additions, has been a significant focus in organic synthesis. researchgate.netresearchgate.net

Overview of Propan-2-one Derivatives in Contemporary Chemical Synthesis

Propan-2-one, commonly known as acetone (B3395972), is a fundamental building block in organic synthesis. Its derivatives are widely used as intermediates in the production of a vast range of compounds. For instance, substituted propan-2-ol derivatives have been investigated for their fungicidal properties. google.com The reactivity of the ketone functional group in propan-2-one derivatives allows for a variety of transformations, making them versatile precursors in the synthesis of more complex molecules. researchgate.netncert.nic.in

Rationale for the Scholarly Investigation of 1-(isochroman-1-yl)propan-2-one and Related Molecular Architectures

The study of this compound and similar molecules is driven by the desire to combine the beneficial properties of the isochroman scaffold with the synthetic versatility of the propan-2-one unit. The unique three-dimensional structure and electronic properties arising from this combination can lead to novel biological activities and applications in materials science. The investigation of such hybrid molecules allows chemists to explore new chemical space and develop innovative synthetic methodologies. organic-chemistry.org

Research Objectives and Scope within Advanced Organic Synthesis and Structural Chemistry

Research in this area focuses on several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. su.se This includes exploring novel catalytic systems and reaction conditions to control the formation of specific stereoisomers. nih.gov Another objective is the detailed structural analysis of these molecules using techniques like NMR spectroscopy and X-ray crystallography to understand their conformation and stereochemistry. nih.gov This structural information is crucial for understanding their reactivity and potential biological interactions. The broader scope extends to the application of these compounds as building blocks in the synthesis of more complex and potentially bioactive molecules. mit.edu

Current State of Research on Isochroman-Ketone Systems

Current research on isochroman-ketone systems is active and multifaceted. vanderbilt.edunih.gov Studies have explored the keto-enol tautomerism in systems like isochroman-4-one, revealing the influence of the oxygen atom in the isochroman ring on the equilibrium. nih.govresearchgate.net Synthetic efforts have focused on developing new methods for the coupling of isochromans with ketones, including electrochemical cross-dehydrogenative coupling reactions. organic-chemistry.org These methods aim to provide efficient and atom-economical ways to create C-C bonds between the isochroman core and ketone fragments. The biological relevance of isochroman-containing compounds continues to drive the synthesis of new derivatives, including those with ketone functionalities, for evaluation in various therapeutic areas. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B1600783 1-(isochroman-1-yl)propan-2-one CAS No. 82584-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(13)8-12-11-5-3-2-4-10(11)6-7-14-12/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHBSYGSBXVCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=CC=CC=C2CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509585
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82584-14-3
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Isochroman 1 Yl Propan 2 One

Retrosynthetic Analysis and Key Disconnection Strategies for the Isochroman-Ketone Framework

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comyoutube.com For 1-(isochroman-1-yl)propan-2-one, two primary disconnection strategies emerge, targeting the key bonds that form the isochroman-ketone framework.

The most logical primary disconnection is at the C1-Cα bond of the propan-2-one side chain. This simplifies the target molecule into an isochroman (B46142) synthon with a reactive group at the C1 position and an acetone (B3395972) enolate equivalent. A functional group interconversion (FGI) of the ketone to a secondary alcohol allows for a disconnection to an isochroman-1-carboxaldehyde and a methyl organometallic reagent.

A secondary disconnection strategy involves breaking the bonds of the isochroman ring itself. This can be approached through an oxa-Pictet-Spengler type disconnection, which opens the pyran ring to reveal a phenylethyl alcohol derivative and an electrophilic three-carbon component corresponding to the propan-2-one side chain. rsc.orgnih.govliv.ac.ukresearchgate.netrsc.org

Disconnection Synthons Potential Starting Materials
C1-Cα Bond (Ketone)Isochroman-1-yl cation, Acetone enolate anion1-Halo-isochroman, Acetone
C1-Cα Bond (via Alcohol)Isochroman-1-carboxaldehyde, Methyl anionIsochroman-1-carboxaldehyde, Methyl Grignard reagent
Isochroman Ring (Oxa-Pictet-Spengler)Phenylethyl alcohol derivative, Acetoacetaldehyde equivalent2-Phenylethanol (B73330), 1,1-Dimethoxypropan-2-one

Multi-Step Synthesis Pathways for the Isochroman Moiety Precursors

Cyclization Reactions for Isochroman Ring Formation

Several robust methods exist for the construction of the isochroman ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most common and versatile methods is the Oxa-Pictet-Spengler reaction . rsc.orgnih.govliv.ac.ukresearchgate.netrsc.org This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone. For the synthesis of an unsubstituted isochroman precursor, 2-phenylethanol can be reacted with formaldehyde (B43269). nih.gov The reaction proceeds through the formation of a hemiacetal followed by an intramolecular electrophilic aromatic substitution. Various acid catalysts can be employed, including Brønsted acids and Lewis acids like iron(III) triflate. liv.ac.uk

Intramolecular C-H insertion reactions offer another powerful approach. wikipedia.org For instance, donor/donor carbenes, generated from corresponding diazo compounds in the presence of a rhodium catalyst, can undergo intramolecular C-H insertion to form the isochroman ring with high efficiency.

Palladium-catalyzed allylic C-H oxidation of terminal olefins provides a modern and enantioselective route to isochroman motifs. nih.govnih.gov This method utilizes a chiral ligand to control the stereochemistry of the cyclization.

Cyclization Method Reactants Catalyst/Reagent Key Features
Oxa-Pictet-Spengler2-Phenylethanol, FormaldehydeAcid (e.g., H+, Fe(OTf)3)Versatile, tolerates various substituents. rsc.orgliv.ac.uk
Intramolecular C-H InsertionSuitably substituted diazo compoundRhodium catalystHigh efficiency, can be made enantioselective.
Pd-catalyzed Allylic C-H OxidationTerminal olefin with an alcohol tetherPd(II) catalyst, Chiral ligandEnantioselective, proceeds under mild conditions. nih.gov

Functionalization and Derivatization Strategies for Isochroman Ring Systems

Once the isochroman ring is formed, it may require further functionalization, particularly at the C1 position, to enable the introduction of the propan-2-one side chain.

Direct C-H functionalization at the benzylic C1 position is a highly atom-economical approach. rsc.org For instance, cross-dehydrogenative coupling reactions can be used to introduce various nucleophiles at this position. An electrochemical method allows for the coupling of isochroman with unactivated ketones. organic-chemistry.org

Alternatively, an isochroman can be oxidized to an isochroman-1-one (B1199216), which can then be further manipulated. For example, reduction of the isochroman-1-one to the corresponding lactol, followed by conversion to an acetal, provides a stable precursor that can be activated for nucleophilic substitution. organic-chemistry.org Reaction of such acetals with organoindium reagents in the presence of a Lewis acid can introduce an alkyl or aryl group at the C1 position. organic-chemistry.org

Strategies for Introducing the Propan-2-one Side Chain at the Isochroman C1 Position

The final stage of the synthesis involves the formation of the carbon-carbon bond between the isochroman C1 position and the propan-2-one moiety. This can be achieved through various carbon-carbon bond-forming methodologies, with considerations for stereoselectivity if a chiral center is desired.

Carbon-Carbon Bond Formation Methodologies

A plausible and widely applicable strategy involves a two-step sequence starting from a C1-functionalized isochroman. A key intermediate is isochroman-1-carboxaldehyde . This aldehyde can be synthesized through the oxidation of the corresponding primary alcohol, which in turn can be prepared by hydroformylation of a C1-unsubstituted isochroman or by other functional group manipulations.

The isochroman-1-carboxaldehyde can then be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the secondary alcohol, 1-(isochroman-1-yl)propan-2-ol. wikipedia.orgyoutube.comleah4sci.com Subsequent oxidation of this secondary alcohol, using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the target ketone, this compound.

Another approach involves the direct coupling of an activated isochroman derivative with an acetone enolate or its equivalent. For instance, a 1-halo-isochroman could potentially react with a lithium or sodium enolate of acetone in an SN2-type reaction.

Method Isochroman Precursor Reagent for Side Chain Intermediate/Product
Grignard Addition & OxidationIsochroman-1-carboxaldehyde1. CH3MgBr 2. Oxidizing agent (e.g., PCC)1-(Isochroman-1-yl)propan-2-ol, then this compound
Enolate Alkylation1-Halo-isochromanAcetone enolateThis compound
Cross-Dehydrogenative CouplingIsochromanAcetoneThis compound organic-chemistry.org

Stereoselective Ketone Formation and Side Chain Elaboration

If the target molecule requires a specific stereochemistry at the C1 position, the synthetic strategy must incorporate stereocontrol.

One approach to achieve stereoselectivity is through the use of a chiral auxiliary on the isochroman precursor. The cyclization reaction itself can be designed to be enantioselective, as seen in the palladium-catalyzed allylic C-H oxidation. nih.gov

Alternatively, a racemic isochroman-1-carboxaldehyde could be subjected to a stereoselective nucleophilic addition of a methyl group. This can be achieved using a chiral catalyst or a chiral methylating agent. The resulting diastereomeric or enantiomerically enriched secondary alcohol can then be oxidized to the ketone without affecting the C1 stereocenter.

The stereoselective formation of ketones adjacent to a stereocenter can also be approached through methods like the stereoselective alkylation of a chiral enolate derived from an isochroman-1-yl acetic acid derivative, followed by decarboxylation. However, this is a more complex route. The development of catalytic enantioselective methods for the synthesis of α-quaternary ketones is an active area of research and could potentially be applied to this system. unc.edu

Stereoselective Approaches in the Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial as different enantiomers and diastereomers often exhibit distinct biological activities. Stereoselective synthesis allows for the targeted production of the desired isomer, which is of paramount importance in fields like pharmaceuticals and agrochemicals. numberanalytics.com This is achieved by controlling the three-dimensional arrangement of atoms during the chemical transformation. numberanalytics.comnumberanalytics.com

Chiral Auxiliaries and Asymmetric Catalysis in Isochroman Synthesis

Chiral Auxiliaries:

A foundational strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is reliable and versatile, making it a common choice in the early stages of drug development. wikipedia.org

Several classes of chiral auxiliaries have been developed and could be conceptually applied to the synthesis of this compound. These include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org

Camphorsultam (Oppolzer's sultam): This is another classic chiral auxiliary used to induce asymmetry in various chemical transformations. wikipedia.org

Sulfur-based auxiliaries: Derived from amino acids, these auxiliaries have shown excellent diastereoselectivity in reactions like aldol and Michael additions and are easily prepared and removed. scielo.org.mx

The general principle involves attaching the chiral auxiliary to a precursor of the target molecule, performing the key bond-forming reaction to set the stereocenter at the C1 position of the isochroman ring, and then cleaving the auxiliary. numberanalytics.comsigmaaldrich.com

Asymmetric Catalysis:

Asymmetric catalysis is a powerful alternative where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. wikipedia.org For the synthesis of isochroman derivatives, several catalytic asymmetric methods are relevant.

Transition metal catalysis, particularly with rhodium and copper complexes bearing chiral ligands, has been instrumental. For instance, dirhodium tetracarboxylate complexes with chiral ligands are widely used for asymmetric C-H insertion reactions. rsc.org The enantioselective synthesis of isochromans has been achieved with high yields and excellent stereoselectivity using donor/donor carbenes catalyzed by complexes like Rh₂(R-PTAD)₄. rsc.orgresearchgate.net This method avoids the formation of rearrangement byproducts, which can be a challenge in other C-H insertion reactions. rsc.orgresearchgate.net

Another approach involves the asymmetric hydrogenation of isochromenylium (B1241065) intermediates, which can be generated in situ. A dual catalytic system comprising Cu(OTf)₂ and a chiral cationic ruthenium-diamine complex has been shown to produce chiral 1H-isochromenes with high enantioselectivity. researchgate.net These intermediates can then be readily converted to the corresponding chiral isochromans. researchgate.net

Catalyst SystemReaction TypeKey FeaturesReference
Rh₂(R-PTAD)₄ with donor/donor carbenesC-H InsertionExcellent diastereo- and enantioselectivity; no Stevens-type rearrangement. rsc.orgresearchgate.net
Cu(OTf)₂ / Chiral Ru-diamine complexTandem Catalysis / Asymmetric HydrogenationForms chiral 1H-isochromenes as precursors to isochromans; high yields and enantioselectivity. researchgate.net
Chiral N,N′-dioxide–metal complexes with Rh₂(TFA)₄Cascade ReactionAsymmetric synthesis of isochromanone derivatives via oxonium ylides and aldol cascade. nih.gov

Diastereoselective Synthesis and Control of Multiple Stereocenters

When a molecule contains more than one stereocenter, as could be the case for substituted derivatives of this compound, controlling the relative stereochemistry between them becomes critical. This is known as diastereoselective synthesis.

A key strategy for achieving high diastereoselectivity in the synthesis of substituted isochromans is through C-H insertion reactions. By installing a substituent on the benzylic carbon alpha to the oxygen atom in the precursor, it is possible to influence the stereochemical outcome of the cyclization. Research has shown that using donor/donor rhodium carbenes can lead to the formation of a single diastereomer of trisubstituted isochromans in good to excellent yields. rsc.orgresearchgate.net For example, the use of Rh₂(Mes)₄ or Rh₂(R-TCPTTL)₄ as catalysts in the C-H insertion of specific hydrazone precursors resulted in excellent diastereoselectivity. rsc.orgresearchgate.net The configuration of the products can be confirmed by techniques like NOE NMR experiments and X-ray diffraction. rsc.org

Cascade reactions also offer a powerful method for controlling multiple stereocenters. For example, a cascade inter-intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org A similar cascade logic, such as a Michael-aldol sequence, could be envisioned for constructing the isochroman core of this compound with defined stereochemistry. The initial Michael addition would create one stereocenter, and the subsequent intramolecular aldol cyclization would be influenced by this first center, leading to a diastereoselective formation of the second stereocenter. beilstein-journals.org

The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric ratio (dr) of the product. nih.gov For instance, in certain organocatalytic cascade reactions, bifunctional squaramide catalysts have been effective in generating products with good diastereoselectivities (up to 3.3:1 dr) and high enantioselectivities. uva.es

MethodKey PrincipleStereochemical ControlReference
Catalytic C-H InsertionUse of a pre-existing stereocenter on the substrate to direct the formation of a new stereocenter during cyclization.Formation of a single diastereomer. rsc.orgresearchgate.net
Cascade Double Michael ReactionAn initial intermolecular Michael addition sets a stereocenter, which then directs a subsequent intramolecular Michael addition.Complete diastereoselectivity in many reported cases. beilstein-journals.org
Organocatalytic Cascade SpiroannulationA bifunctional catalyst activates both the nucleophile and electrophile to control the stereochemical outcome of a cascade reaction.Generation of two stereocenters with moderate to good diastereoselectivity. uva.es

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, reduce environmental impact, and improve efficiency. primescholars.comnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods. thepharmajournal.com

Solvent-Free and Catalyst-Free Methodologies

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. researchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can offer significant advantages, including reduced pollution, lower costs, and simplicity in processing. An efficient, one-pot synthesis of various isoquinoline (B145761) derivatives has been described under solvent-free conditions at a mild temperature of 50°C. nih.gov This approach, involving the reaction of isoquinoline, a phenacyl bromide, and an acetylene (B1199291) dicarboxylate, demonstrates the potential for developing similar solvent-free methods for isochroman synthesis. nih.gov The high yields and mild conditions highlight the synthetic utility of this green chemistry approach. nih.gov

Catalyst-Free Synthesis: While many modern synthetic methods rely on catalysts, developing catalyst-free alternatives can further enhance the green profile of a process by avoiding the use of potentially toxic or expensive metals. A transition-metal-free coupling of triorganoindium reagents with isochroman acetals has been reported to produce 1-substituted isochromans. organic-chemistry.org Although this specific example uses a stoichiometric reagent, the development of catalyst-free cycloadditions, potentially under thermal or microwave conditions, represents a desirable goal. For example, some Diels-Alder reactions, which are highly atom-economical, can proceed without any catalyst or solvent. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how efficiently all atoms from the reactants are incorporated into the final desired product. wikipedia.orgnumberanalytics.com It is a key metric for evaluating the "greenness" of a synthesis. primescholars.com % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient as they generate minimal waste. nih.gov In contrast, substitution and elimination reactions often have poor atom economy. The Wittig reaction, for instance, is a common method for forming alkenes but produces a stoichiometric amount of triphenylphosphine (B44618) oxide as waste, leading to low atom economy. wikipedia.org

Biocatalytic Approaches (if applicable)

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. rug.nl Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they often exhibit extremely high levels of chemo-, regio-, and stereoselectivity. rug.nl

For the synthesis of isochroman derivatives, biocatalysis offers a promising green alternative. A patent describes an enzymatic method for synthesizing isochroman derivatives through an oxidative coupling reaction catalyzed by a copper-rich oxidase. google.com This reaction uses 2,3-dihydroxybenzoic acid and a styrenic compound as substrates in a mixed system of an organic solvent, water, and acid. google.com

Furthermore, specific enzymatic reactions could be applied to key steps in the synthesis of this compound. For example:

Transaminases (ATAs): These enzymes can be used for the asymmetric synthesis of chiral amines from prochiral ketones. rug.nlresearchgate.net A transaminase could potentially be used to resolve a racemic mixture or to asymmetrically synthesize a chiral precursor to the target molecule.

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to chiral alcohols, which are versatile synthetic intermediates.

Laccases: These oxidoreductases can be used in cascade reactions, for example, to transform ketoximes into optically active alcohols and amines when paired with other enzymes. entrechem.com

A two-step biocatalytic cascade has been successfully designed for the synthesis of nor(pseudo)ephedrine, involving a benzoin-type condensation followed by a transamination step. researchgate.net A similar multi-enzyme, one-pot approach could be envisioned for the synthesis of chiral this compound, offering a highly efficient and sustainable route.

Chemical Reactivity and Transformation Mechanisms of 1 Isochroman 1 Yl Propan 2 One

Reactions at the Ketone Functionality

The ketone group in 1-(isochroman-1-yl)propan-2-one is a focal point for a variety of chemical reactions, primarily centered around the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the propan-2-one moiety is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via a tetrahedral intermediate and is a cornerstone of carbonyl chemistry. masterorganicchemistry.comkhanacademy.org The reaction can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. openochem.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org

The stereochemical outcome of nucleophilic addition is of significant interest due to the presence of a chiral center at the C1 position of the isochroman (B46142) ring. The approach of the nucleophile to the planar carbonyl group can be influenced by the existing stereocenter, potentially leading to diastereoselective formation of alcohol products. This is a well-established principle in the nucleophilic addition to chiral aldehydes and ketones. openochem.org

Table 1: Representative Nucleophilic Addition Reactions to Ketones

Nucleophile Reagent(s) Product Type General Observations
Hydride (H⁻) NaBH₄, LiAlH₄ Secondary Alcohol Reduction of the ketone to an alcohol. masterorganicchemistry.com
Organometallics (R⁻) Grignard Reagents (RMgX), Organolithium Reagents (RLi) Tertiary Alcohol Formation of a new carbon-carbon bond. masterorganicchemistry.com
Cyanide (CN⁻) HCN, KCN/H⁺ Cyanohydrin Reversible addition, often base-catalyzed.
Amines (RNH₂) Primary Amines, Acid Catalyst Imine Involves a dehydration step.

Alpha-Proton Reactivity and Enolate Chemistry

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comopenstax.org Enolates are potent nucleophiles and can react with a variety of electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comopenstax.org

The formation of the enolate can be controlled to be either under kinetic or thermodynamic control. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. youtube.com For this compound, there is only one type of α-proton on the methyl group, simplifying enolate formation.

A key stereochemical consideration is that the formation of the planar enolate from the chiral starting material will lead to a loss of stereochemical information at the α-carbon if it were chiral. masterorganicchemistry.comlibretexts.org In the case of this compound, the chirality resides on the isochroman ring, and thus enolate formation does not affect this stereocenter. However, subsequent reactions of the enolate can lead to the formation of a new stereocenter, and the existing chiral center can influence the stereochemical outcome of this process.

One important reaction involving the α-protons of a methyl ketone is the haloform reaction. In the presence of a base and excess halogen (Cl₂, Br₂, or I₂), the methyl group is triply halogenated, followed by cleavage of the carbon-carbon bond to yield a carboxylate and a haloform (CHCl₃, CHBr₃, or CHI₃). openstax.orglibretexts.org

Table 2: Reactions Involving Enolates

Reaction Reagent(s) Product Type Key Features
Alkylation 1. LDA, THF, -78 °C; 2. R-X α-Alkylated Ketone Forms a new C-C bond at the α-position. Requires a good primary or secondary alkyl halide. openstax.orglibretexts.org
Aldol (B89426) Addition Aldehyde or Ketone, Base or Acid β-Hydroxy Ketone A fundamental C-C bond-forming reaction.
Claisen Condensation Ester, Strong Base β-Keto Ester Reaction of an enolate with an ester.

This table outlines general reactions of ketone enolates. Specific experimental data for this compound is not available in the provided search results.

Reduction and Oxidation Pathways of the Ketone

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu The reduction of the prochiral ketone in this compound will generate a new stereocenter, leading to a mixture of diastereomeric alcohols. The stereochemical outcome can be influenced by the existing chiral center at C1 of the isochroman ring, a phenomenon known as substrate-controlled diastereoselection. Enantioselective reduction methods, using chiral reducing agents or catalysts, can also be employed to favor the formation of one specific stereoisomer. masterorganicchemistry.comorganic-chemistry.org

Conversely, the oxidation of the ketone in this compound can be achieved through the Baeyer-Villiger oxidation. This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to insert an oxygen atom between the carbonyl carbon and an adjacent carbon, converting the ketone into an ester. organic-chemistry.orgorganicchemistrytutor.comwikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will preferentially migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the migration of the isochroman-1-yl group would compete with the migration of the methyl group.

Table 3: Representative Reduction and Oxidation Reactions of Ketones

Transformation Reagent(s) Product Type
Reduction NaBH₄, MeOH or EtOH Secondary Alcohol
Reduction LiAlH₄, Et₂O or THF, then H₃O⁺ Secondary Alcohol

This table shows common methods for the reduction and oxidation of ketones. The specific diastereoselectivity of the reduction or regioselectivity of the oxidation for this compound would need to be determined experimentally.

Reactivity of the Isochroman Ring System

The isochroman ring system, a benzo-fused cyclic ether, also possesses distinct reactivity, primarily centered on the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution on the Benzo-fused Ring

The benzene (B151609) ring of the isochroman moiety can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgorganic-chemistry.org The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring. The isochroman ring has two main directing influences: the ether oxygen and the C1-substituent.

The ether oxygen is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. masterorganicchemistry.com Conversely, the 1-(propan-2-one) substituent is expected to be a deactivating group due to the electron-withdrawing nature of the carbonyl group, which would direct incoming electrophiles to the meta position relative to its point of attachment. wikipedia.org The interplay of these two opposing effects will determine the position of electrophilic attack. Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, substitution is most likely to occur at the positions ortho and para to the strongly activating ether oxygen.

Table 4: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagent(s) Electrophile
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion)
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺
Sulfonation SO₃, H₂SO₄ SO₃
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ (Carbocation)

This table lists common EAS reactions. The precise regioselectivity for this compound would depend on the specific reaction conditions and would require experimental verification.

Ring-Opening and Ring-Expansion Reactions of the Cyclic Ether

The cyclic ether of the isochroman system can undergo ring-opening reactions, typically under acidic conditions, particularly with the use of Lewis acids. mdpi.comnih.gov The reaction is initiated by the coordination of the Lewis acid to the ether oxygen, making the adjacent benzylic carbon (C1) more electrophilic and susceptible to nucleophilic attack. The presence of the ketone substituent at C1 may influence the stability of potential cationic intermediates and thus affect the ease of ring opening. For instance, treatment of isochroman derivatives with a Lewis acid in the presence of a nucleophile can lead to the cleavage of the C1-O bond. nih.gov

Ring-expansion reactions, while less common for isochromans themselves, have been observed in related cyclic ketone systems. nih.gov Such reactions often proceed through intermediates that can undergo rearrangement to form a larger ring. For this compound, specific conditions that would lead to a ring-expansion of the isochroman moiety are not well-documented and would represent a novel area of investigation.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Chloroform
Bromoform
Iodoform
Lithium diisopropylamide
meta-chloroperoxybenzoic acid
Sodium borohydride

Reactions Involving the C1 Stereocenter of the Isochroman

The C1 position of the isochroman ring in this compound is a chiral center, and its stereochemistry significantly influences the molecule's reactivity. byjus.comdalalinstitute.com Reactions at this center often involve the cleavage or formation of the C1-O bond, leading to ring-opening or substitution products.

One notable reaction is the bromination of isochroman derivatives. Depending on the reaction conditions and the purity of the isochroman, different brominated products can be obtained. dtic.mil For instance, direct bromination with radiant energy tends to yield 1-bromoisochroman, where the bromine atom substitutes the hydrogen at the C1 position. dtic.mil This highlights the reactivity of the C1 position towards electrophilic substitution.

The stereochemical outcome of reactions at the C1 center is of paramount importance. The spatial arrangement of substituents around this chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. dalalinstitute.com This diastereoselectivity is a key consideration in the synthesis of complex molecules containing the isochroman moiety.

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.eduyoutube.com While specific examples involving this compound are not extensively documented, the isochroman framework can participate in such transformations. These reactions are typically unaffected by solvents or catalysts and are known for their high stereospecificity. msu.edu

Rearrangement reactions, which involve the intramolecular migration of an atom or group, are also relevant to the chemistry of isochroman derivatives. wikipedia.org For example, the Meinwald rearrangement can be utilized to transform epoxides into carbonyl compounds, a process that can be part of a sequence to construct the isochroman motif. researchgate.net Another relevant transformation is the oxa-Pictet-Spengler reaction, a key method for synthesizing isochromans. researchgate.net

A notable rearrangement observed in a related isochroman derivative involved a ring-opening reaction followed by an intramolecular Friedel-Crafts reaction, leading to an unexpected primary alcohol. researchgate.net This underscores the potential for complex rearrangements within the isochroman system under specific reaction conditions.

Reaction Type Description Key Features
Pericyclic ReactionsConcerted reactions with a cyclic transition state. msu.eduyoutube.comHigh stereospecificity, unaffected by solvent or catalysts. msu.edu
Rearrangement ReactionsIntramolecular migration of atoms or groups. wikipedia.orgCan lead to significant structural changes. researchgate.net

Catalytic Transformations of this compound

Catalysis plays a crucial role in expanding the synthetic utility of this compound, enabling a variety of selective transformations.

Transition metals are powerful catalysts for a wide array of organic reactions, including those involving isochroman derivatives. nih.govyoutube.com Palladium and rhodium are particularly notable in this context. For example, rhodium catalysts have been employed in the synthesis of isochromans through C-H insertion reactions of donor/donor carbenes, yielding products with excellent diastereoselectivity and enantioselectivity. rsc.org These reactions proceed without the formation of rearrangement products, which can be a challenge in other methods. rsc.org

Transition metal-catalyzed cross-coupling reactions are also vital for forming carbon-carbon bonds and constructing complex molecular architectures. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. These methods often provide excellent stereocontrol. In the context of isochroman synthesis, Lewis acids like camphorsulfonic acid have been used to catalyze the rearrangement of dioxolane derivatives to form isochroman structures. murdoch.edu.au The stereochemical outcome of these reactions can be highly dependent on the specific catalyst and reaction conditions. murdoch.edu.au

Photocatalytic and electrochemical methods represent modern and sustainable approaches to organic synthesis. While specific applications to this compound are still emerging, these techniques offer unique reactivity patterns. Pericyclic reactions, for instance, can be initiated by light (photochemically), often with a different stereochemical outcome than the corresponding thermal reaction. msu.edu

Mechanistic Investigations of Key Transformations Utilizing Advanced Methodologies

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced methodologies are employed to elucidate these reaction pathways. For example, computational studies can provide insights into the transition state structures and energy barriers of reactions, such as the C-H insertion reactions catalyzed by rhodium. rsc.org

Kinetic studies and spectroscopic techniques like NMR are also invaluable. For instance, NOE (Nuclear Overhauser Effect) NMR experiments can be used to determine the configuration of stereogenic centers formed during a reaction, as demonstrated in the diastereoselective synthesis of isochromans. rsc.org

Catalyst Type Examples of Catalysts Key Transformations
Transition MetalRh₂(R-PTAD)₄, Rh₂(R-TCPTTL)₄ rsc.orgC-H insertion for isochroman synthesis rsc.org
OrganocatalystCamphorsulfonic acid, Titanium tetrachloride murdoch.edu.auRearrangement reactions to form isochromans murdoch.edu.au

Computational and Theoretical Studies on 1 Isochroman 1 Yl Propan 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) are often employed to provide a detailed description of the electron distribution and orbital energies within a molecule, which are key to understanding its stability and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For 1-(isochroman-1-yl)propan-2-one, the HOMO is expected to be localized primarily on the electron-rich isochroman (B46142) moiety, specifically involving the π-system of the benzene (B151609) ring and the p-orbitals of the ether oxygen atom. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group of the propanone side chain, particularly the C=O π* antibonding orbital. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
HOMO Energy -6.5Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy -1.2Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3The difference in energy between the HOMO and LUMO, which correlates with the chemical reactivity and kinetic stability of the molecule. imperial.ac.uk

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified through methods like Natural Bond Orbital (NBO) analysis and visualized using Molecular Electrostatic Potential (MEP) maps. walisongo.ac.id MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, using a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). youtube.comlibretexts.orglibretexts.org

In this compound, the MEP map would predictably show a significant negative potential (red or yellow) around the oxygen atoms of the carbonyl and ether functionalities, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. youtube.com Regions of positive potential (blue) would be expected around the hydrogen atoms. This charge distribution is crucial for understanding non-covalent interactions, solvation, and the initial stages of chemical reactions.

Table 2: Hypothetical Calculated Partial Atomic Charges for Key Atoms in this compound

AtomHypothetical Partial Charge (a.u.)Significance
Carbonyl Oxygen (O) -0.55A significant negative charge indicates a highly electronegative region, making it a likely site for electrophilic attack.
Carbonyl Carbon (C) +0.48A significant positive charge makes this atom an electrophilic center, susceptible to nucleophilic attack.
Ether Oxygen (O) -0.45The negative charge on the ether oxygen contributes to the molecule's overall polarity and potential for hydrogen bonding.
Anomeric Carbon (C1) +0.25The carbon atom attached to both the ether oxygen and the propanone group carries a partial positive charge.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org Understanding the relative energies of these conformers and the energy barriers separating them helps to map the molecule's potential energy landscape, which governs its flexibility and the populations of different shapes at equilibrium. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the molecule in a realistic environment (e.g., in a solvent like water), MD can explore its conformational space and reveal the dynamic behavior and stability of different conformers. mdpi.comethz.ch For this compound, MD simulations could track the rotation around the C1-C(propanone) bond, showing the time-dependent populations of various staggered and eclipsed conformations and their transitions. molsimlab.com

While MD provides a dynamic picture, DFT calculations are used to accurately determine the energies of specific, stable conformations and the transition states that connect them. mit.eduarxiv.org By systematically rotating the bond between the isochroman ring and the propanone group and calculating the energy at each step, a detailed potential energy surface can be constructed. chemistrysteps.commasterorganicchemistry.com This allows for the precise identification of the lowest-energy (most stable) conformers and the quantification of the rotational energy barriers between them.

Table 3: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (O-C1-C-C=O)Relative Energy (kcal/mol)Stability
Anti-periplanar ~180°0.00Most Stable
Gauche 1 ~60°1.5Less Stable
Gauche 2 ~-60°1.7Less Stable
Syn-periplanar (Eclipsed) ~0°4.5Least Stable (Transition State)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. mdpi.com This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key factor determining the reaction rate.

For this compound, a potential reaction to model would be the base-catalyzed formation of an enolate. Theoretical calculations could be used to model the approach of a base to one of the α-hydrogens, the structure of the resulting transition state, and the formation of the enolate product. Such studies provide a molecular-level understanding of the reaction's feasibility and stereochemical outcome.

Table 4: Hypothetical Calculated Energies for a Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Base0.0
Transition State The highest-energy structure along the reaction path for proton abstraction.+15.2
Products Enolate + Conjugate Acid of Base-5.0

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a chemical compound with a specific activity or property. While often used in drug discovery to predict biological activity, QSAR frameworks are also highly valuable for predicting non-biological endpoints, such as physicochemical properties.

A QSAR study on this compound would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. The goal is to build a mathematical model that can predict a property of interest based on these descriptors. For non-biological applications, this could include properties like solubility, melting point, boiling point, or partitioning behavior. researchgate.net The development of such models is a crucial step in understanding and predicting the chemical behavior of novel compounds. mdpi.com

The process involves several key steps:

Data Set Collection: A set of compounds structurally related to this compound with known experimental values for a specific physicochemical property would be compiled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories.

Model Development and Validation: Statistical methods are used to create a correlation between the calculated descriptors and the experimental property. The resulting model's predictive power is then rigorously tested. nih.gov

Below is an illustrative table of the types of molecular descriptors that would be calculated in a QSAR study of this compound to predict its physicochemical properties.

Descriptor CategoryExample Descriptors for QSAR AnalysisPotential Predicted Property
Topological Descriptors Molecular Weight, Wiener Index, Balaban IndexBoiling Point, Molar Refractivity
Electronic Descriptors Dipole Moment, Mulliken Charges, HOMO/LUMO EnergiesReactivity, Solubility
Geometrical Descriptors Molecular Surface Area, Molecular Volume, OvalityPartition Coefficient (LogP)
Physicochemical Descriptors LogP (octanol-water partition coefficient), Molar RefractivityAqueous Solubility, Permeability

This table is illustrative and shows the types of descriptors that would be used in a QSAR study. Actual values would require specific computational analysis.

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on quantum mechanics, are powerful tools for predicting the spectroscopic features of molecules, providing valuable information for structural elucidation and characterization. ekb.eg Density Functional Theory (DFT) is a widely used computational method for this purpose, offering a good balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov

For this compound, DFT calculations could be employed to predict its key spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are achieved by first optimizing the molecule's three-dimensional geometry to find its most stable conformation. Following optimization, specific calculations are performed to simulate the spectroscopic data. mdpi.com

Predicted spectra are invaluable for several reasons: they can aid in the interpretation of experimentally obtained spectra, help to assign specific signals to corresponding atoms or functional groups, and confirm the structure of a newly synthesized compound. nih.gov The accuracy of these predictions has been shown to be high, often closely matching experimental results. mdpi.com

The following data table outlines the types of spectroscopic parameters that can be predicted for this compound using computational methods and the typical level of theory employed.

Spectroscopic TechniquePredicted ParametersComputational Method Example
¹H-NMR Spectroscopy Chemical Shifts (δ, ppm)DFT (e.g., B3LYP/6-311G(d,p))
¹³C-NMR Spectroscopy Chemical Shifts (δ, ppm)DFT (e.g., B3LYP/6-311G(d,p))
Infrared (IR) Spectroscopy Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311G(d,p))
UV-Visible Spectroscopy Maximum Absorption Wavelength (λmax, nm)Time-Dependent DFT (TD-DFT)

This table is illustrative. The specific values for this compound would need to be generated through dedicated computational studies.

Derivatization and Analog Development Based on 1 Isochroman 1 Yl Propan 2 One

Modification of the Ketone Moiety

The ketone group in 1-(isochroman-1-yl)propan-2-one is a versatile handle for a wide array of chemical transformations. Its reactivity allows for the introduction of various functionalities, significantly altering the molecule's properties.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the ketone is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles. This class of reactions involves the addition of the nucleophile to the carbonyl, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions yields an imine. libretexts.org The reaction is reversible, and the pH must be carefully controlled to facilitate both the initial nucleophilic addition and the final dehydration step. libretexts.orglibretexts.org Pyrrolidine can serve as an effective organocatalyst for such transformations. organic-chemistry.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) converts the ketone into an oxime. arpgweb.com This reaction is a common method for the derivatization of carbonyl compounds and typically proceeds by refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride, often in the presence of a base. arpgweb.comnih.gov Oximes are stable, crystalline compounds that can exist as (E) and (Z) stereoisomers. thieme-connect.de They are also valuable synthetic intermediates, for instance, in the Beckmann rearrangement to form amides. masterorganicchemistry.com

Hydrazones: Reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. researchgate.netnih.gov These derivatives are formed by replacing the carbonyl oxygen with a =NNH₂ or =NNHR group. researchgate.net Hydrazones are a well-studied class of compounds with diverse biological activities and are often used as intermediates in further synthetic transformations like the Wolff-Kishner reduction. libretexts.orgnih.gov

The table below summarizes these condensation reactions.

Reagent TypeGeneral StructureReactant ExampleProduct ClassProduct Structure
Primary AmineR-NH₂MethylamineImineN-methyl-1-(isochroman-1-yl)propan-2-imine
HydroxylamineNH₂OHHydroxylamineOximeThis compound oxime
HydrazineR-NHNH₂HydrazineHydrazoneThis compound hydrazone

Olefination Reactions (Wittig, Horner-Wadsworth-Emmons, etc.)

Olefination reactions transform the carbonyl group into a carbon-carbon double bond, providing a powerful method for carbon chain extension and the synthesis of alkenes.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) to convert aldehydes or ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com A key advantage is that the double bond's position is fixed, avoiding the isomeric mixtures that can result from other elimination reactions. libretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base and are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. nrochemistry.comorganic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. wikipedia.orgorganic-chemistry.org The Still-Gennari modification allows for the selective synthesis of (Z)-alkenes. youtube.comnrochemistry.com

The table below illustrates potential olefination products from this compound.

ReactionReagentExpected Major Product
Wittig (non-stabilized)Methylenetriphenylphosphorane (Ph₃P=CH₂)1-(Isochroman-1-yl)-2-methylprop-2-ene
Wittig (stabilized)(Carbethoxymethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et)(E)-Ethyl 4-(isochroman-1-yl)-3-methylbut-2-enoate
Horner-Wadsworth-EmmonsDiethyl (cyanomethyl)phosphonate + Base(E)-3-(Isochroman-1-ylmethyl)-2-methylacrylonitrile

Alpha-Functionalization and Substitution Reactions

The carbon atom adjacent to the ketone (the α-carbon) can be functionalized by first converting the ketone into its enol or enolate form. The resulting nucleophilic species can then react with various electrophiles. For this compound, the methyl group protons are more acidic and accessible for deprotonation to form the enolate.

This enolate can participate in reactions such as:

Alkylation: Reaction with an alkyl halide to introduce a new alkyl group at the α-position.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or molecular halogens under acidic or basic conditions to yield an α-halo ketone, which is a versatile intermediate for subsequent nucleophilic substitution reactions.

Aldol (B89426) Addition: Reaction with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone.

While specific examples for this compound are not detailed in the surveyed literature, these are fundamental and predictable transformations for ketones of this type. The use of a ketal to protect the ketone functionality allows for other transformations, with the ketone being revealed later in the synthetic sequence. nih.gov

Functionalization of the Isochroman (B46142) Core

The isochroman ring system offers additional sites for modification, namely the aromatic ring and the cyclic ether portion.

Introduction of Substituents on the Aromatic Ring

The benzene (B151609) ring of the isochroman core is amenable to electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of these reactions is directed by the existing substituents: the alkyl group at position 1 and the ether oxygen. Both are activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org The positions ortho and para to the ether oxygen (C6 and C8) and ortho to the C1-alkyl substituent (C8) are electronically activated. The C6 and C8 positions are therefore the most likely sites for substitution. Steric hindrance from the fused heterocyclic ring might influence the regioselectivity, potentially favoring substitution at the less hindered C6 position.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid (e.g., AlCl₃) to introduce an alkyl or acyl group.

The table below outlines potential products from the electrophilic aromatic substitution of this compound.

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄1-(6-Nitroisochroman-1-yl)propan-2-one and/or 1-(8-Nitroisochroman-1-yl)propan-2-one
BrominationBr₂, FeBr₃1-(6-Bromoisochroman-1-yl)propan-2-one and/or 1-(8-Bromoisochroman-1-yl)propan-2-one
AcylationCH₃COCl, AlCl₃1-(6-Acetylisochroman-1-yl)propan-2-one and/or 1-(8-Acetylisochroman-1-yl)propan-2-one

Modifications to the Cyclic Ether System

The cyclic ether portion of the isochroman core can also be targeted for modification, although this can be more challenging than functionalizing the other parts of the molecule.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation adjacent to the ether oxygen has been used in the synthesis of related chroman and isochroman structures. nih.govorganic-chemistry.org An oxidative cross-dehydrogenative coupling (CDC) reaction between isochroman and nucleophiles like anisole (B1667542) has been reported, demonstrating a method to form a new carbon-carbon bond at the C1 position. nih.gov An electrochemical coupling between isochroman and unactivated ketones to form α-substituted isochromans has also been developed. organic-chemistry.org These methods suggest that the C1 position is a reactive site for radical or organometallic-mediated functionalization.

Ring Opening: Under strong acidic conditions, the ether linkage could potentially be cleaved. While this would destroy the isochroman core, it could be a step in a more complex transformation to generate a different class of compounds.

The development of synthetic routes to various cyclic ethers is an active area of research, and many of these methods could be adapted for the modification of the isochroman system. organic-chemistry.orgnih.gov

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Isochroman Skeleton

The construction of spirocyclic and fused-ring systems from isochroman precursors represents an advanced strategy for creating structurally novel and three-dimensionally complex molecules. These rigid molecular frameworks are of particular interest in drug design as they can precisely position functional groups for interaction with biological targets. mdpi.com

Methodologies for synthesizing such systems often involve intramolecular reactions that form new rings attached to the isochroman core. For instance, intramolecular Michael-type reactions have been successfully employed to create a variety of bridged and fused ring systems. nih.govnih.gov Although not specifically starting from this compound, the principles can be applied. A general approach would involve functionalizing the propanone side chain to introduce a nucleophilic center, which can then attack an electrophilic site on a modified isochroman ring, or vice versa.

Another powerful technique is the use of cascade reactions. For example, an iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates has been developed to produce substituted 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones. rsc.org This highlights the potential for using halo-cyclization strategies to build spirocyclic systems fused to an isobenzofuranone core, which is structurally related to the isochroman skeleton.

The synthesis of spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one (B31196) fragments further illustrates the modular approach to creating complex spiro-compounds with potential biological activity. lifechemicals.com These strategies underscore the versatility of modern synthetic methods in generating diverse and complex molecular architectures from simpler building blocks. nih.gov

Table 1: Examples of Synthetic Strategies for Spirocyclic and Fused-Ring Systems

StrategyDescriptionPotential Application to Isochroman Systems
Intramolecular Michael AdditionA nucleophile attacks an α,β-unsaturated carbonyl or similar system within the same molecule to form a new ring. nih.govFunctionalization of the isochroman ring or the propanone side chain to create the necessary Michael donor and acceptor for cyclization.
Cascade CyclizationA series of intramolecular reactions that occur in a single pot to rapidly build molecular complexity. rsc.orgDesign of a precursor derived from this compound that can undergo a cascade of ring-forming reactions.
Polyene CyclizationAn acid-catalyzed cyclization of a polyene chain to form multiple rings in a single step. core.ac.ukcore.ac.ukAttachment of a polyene side chain to the isochroman scaffold, followed by acid-mediated cyclization to form fused rings.
C-H InsertionA transition metal-catalyzed reaction where a carbene inserts into a C-H bond to form a new C-C bond and a ring. rsc.orgGeneration of a carbene from the propanone side chain to facilitate insertion into a C-H bond on the aromatic portion of the isochroman.

Development of Chiral Analogs and Enantiomeric Purity Assessment

The development of chiral analogs of this compound is crucial, as the biological activity of stereoisomers can differ significantly. nih.gov The carbon atom at the 1-position of the isochroman ring, where the propanone group is attached, is a stereocenter. Therefore, this compound exists as a pair of enantiomers.

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure or enriched chiral analogs. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. For instance, enantioselective C–H insertion reactions catalyzed by rhodium complexes have been used to synthesize a variety of isochroman derivatives with excellent diastereo- and enantioselectivity. rsc.org Similarly, asymmetric cascade reactions involving the trapping of carboxylic oxonium ylides have been employed to produce chiral isochromanones. rsc.org

Once chiral analogs are synthesized, the assessment of their enantiomeric purity is a critical step. Enantiomeric excess (ee) is a measure of the purity of a chiral substance. A variety of analytical techniques can be employed for this purpose. google.com

Table 2: Methods for Enantiomeric Purity Assessment

MethodPrincipleApplication
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers on a chiral stationary phase.A common and reliable method for determining the enantiomeric ratio of a mixture.
Chiral Gas Chromatography (GC)Separation of volatile enantiomers on a chiral stationary phase.Suitable for volatile derivatives of this compound.
Nuclear Magnetic Resonance (NMR) SpectroscopyUsing chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.Provides information on the enantiomeric ratio in solution.
PolarimetryMeasurement of the rotation of plane-polarized light by a chiral sample.A classical method, though less accurate for determining high enantiomeric purities compared to chromatographic methods. google.com

The choice of method depends on the specific properties of the chiral analog being analyzed. For example, a compound with a chromophore is well-suited for analysis by chiral HPLC with UV detection.

Solid-Phase Synthesis Strategies for Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of derivatives from a common scaffold, which is highly valuable in drug discovery. mdpi.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away. d-nb.info

While specific examples of the solid-phase synthesis of this compound derivatives are not extensively reported, the general principles of solid-phase organic synthesis (SPOS) can be readily applied. The isochroman core or a precursor can be attached to a suitable resin via a linker. A variety of linkers are available, allowing for cleavage under different conditions to release the final product. d-nb.info

A potential solid-phase strategy for generating derivatives of this compound could involve the following steps:

Attachment to Resin: An isochroman precursor with a suitable functional group (e.g., a carboxylic acid or a hydroxyl group) is attached to a resin.

Modification of the Scaffold: The immobilized isochroman can then be subjected to various reactions to introduce diversity. For example, the aromatic ring could be functionalized through electrophilic aromatic substitution, or the propanone side chain could be modified.

Cleavage from Resin: Once the desired modifications are complete, the final product is cleaved from the resin. A "traceless" linker can be used, which leaves no residual functionality on the product molecule.

This approach allows for the parallel synthesis of a large number of analogs, facilitating the exploration of the structure-activity relationship (SAR) of this class of compounds. The transfer of solution-phase reaction conditions to the solid phase is a common practice, often with minor modifications to accommodate the solid support. d-nb.info

Advanced Spectroscopic and Crystallographic Characterization of 1 Isochroman 1 Yl Propan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule like 1-(isochroman-1-yl)propan-2-one, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals. uobasrah.edu.iqorganicchemistrydata.org

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are fundamental for establishing the connectivity and spatial relationships of atoms within a molecule. libretexts.orguvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between the proton at C1 and the adjacent methylene (B1212753) protons at C1', and between the protons of the ethyl group within the isochroman (B46142) moiety (H3 with H4).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign each carbon atom to its attached proton(s). For example, the signal for the C1 proton would show a cross-peak to the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is critical for piecing together the molecular skeleton. researchgate.netnih.gov Key correlations would be expected from the methyl protons (H2') to the carbonyl carbon (C1') and the methine carbon (C1), and from the benzylic protons (H1) to carbons within the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For a specific stereoisomer of this compound, NOESY could reveal through-space interactions between the proton at C1 and specific protons on the propan-2-one side chain, helping to define the preferred conformation around the C1-C1' bond.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm) (Multiplicity, J in Hz)Key HMBC Correlations (from H at position)Key COSY Correlations (with H at position)
175.85.10 (t, J=7.5)C3, C8a, C1', C2'H1'
365.23.95 (m)C1, C4, C4aH4
428.52.80 (m)C3, C5, C4a, C8aH3
5128.97.15 (d, J=7.5)C4, C7, C8aH6
6126.57.05 (t, J=7.5)C8H5, H7
7125.87.10 (t, J=7.5)C5, C8aH6, H8
8129.57.20 (d, J=7.5)C6, C4aH7
4a134.1---
8a132.5---
1'208.0---
2'49.52.75 (d, J=7.5)C1, C1', C3'H1
3'31.02.15 (s)C1', C2'-

Solid-State NMR Studies

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in the crystalline or amorphous solid phase. For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Determine the conformation of the molecule in the solid state, which may differ from the solution-state conformation.

Analyze intermolecular interactions and packing, providing information that is complementary to X-ray crystallography.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. For this compound (C₁₂H₁₄O₂), HRMS would confirm the molecular weight with high accuracy (e.g., within 5 ppm).

Beyond exact mass, the fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. chemguide.co.uklibretexts.orglibretexts.org Under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion would break apart in predictable ways. wikipedia.org

Key Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond between C1 and the propanone substituent would be a major pathway, leading to a stable isochromanyl cation (m/z 133) or an acylium ion (m/z 57).

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the isochroman ring could be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a charged alkene fragment.

Retro-Diels-Alder (RDA): Cleavage of the dihydropyran ring could occur, leading to characteristic fragments. For isochroman derivatives, this can result in the loss of formaldehyde (B43269) (CH₂O). nih.gov

Table 2: Hypothetical HRMS Fragmentation Data for this compound

m/z (Hypothetical)Possible Fragment StructureFragmentation Pathway
190.0994[C₁₂H₁₄O₂]⁺Molecular Ion (M⁺)
133.0653[C₉H₉O]⁺α-cleavage, loss of •CH₂COCH₃
115.0548[C₉H₇]⁺Loss of H₂O from m/z 133
105.0334[C₇H₅O]⁺Benzoyl cation from rearrangement
57.0340[CH₃CO]⁺α-cleavage, formation of acylium ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. libretexts.orgresearchgate.net These two techniques are often complementary. spectroscopyonline.commt.comphotothermal.com

For this compound, the most prominent features would be:

C=O Stretch (IR): A strong, sharp absorption band is expected for the ketone carbonyl group, typically appearing around 1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com This is one of the most characteristic peaks in an IR spectrum. libretexts.org

C-O-C Stretch (IR): The ether linkage in the isochroman ring will produce characteristic stretching vibrations in the fingerprint region, typically around 1250-1050 cm⁻¹.

Aromatic C=C Stretches (IR and Raman): The benzene (B151609) ring will show several bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches (IR and Raman): Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methylene and methyl groups.

Aromatic C-H Stretches (IR and Raman): Absorptions just above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the benzene ring.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum.

Table 3: Hypothetical Vibrational Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentTechnique
~3050MediumAromatic C-H StretchIR, Raman
~2950Medium-StrongAliphatic C-H StretchIR, Raman
~1715StrongC=O Stretch (Ketone)IR
~1605, ~1490Medium-StrongAromatic C=C StretchIR, Raman
~1240StrongAsymmetric C-O-C Stretch (Ether)IR
~1100MediumC-C-C Stretch (Ketone)IR
~1070MediumSymmetric C-O-C Stretch (Ether)Raman

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov For a chiral compound like this compound, this technique can unambiguously determine:

Molecular Connectivity and Conformation: It provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the isochroman ring (which typically adopts a half-chair conformation) and the orientation of the propanone substituent. nih.gov

Absolute Stereochemistry: If a suitable single crystal of an enantiomerically pure sample is obtained, X-ray diffraction can determine its absolute configuration (R or S at the C1 chiral center). This is often achieved by including a heavy atom or by measuring anomalous dispersion effects.

Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (if any), van der Waals forces, and π-π stacking interactions that stabilize the crystal structure. researchgate.net Some isochroman derivatives are known to crystallize in chiral space groups. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for assigning the absolute stereochemistry of chiral compounds in solution. chiralabsxl.comnih.gov

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the aromatic chromophore and the carbonyl chromophore.

The enantiomers (R and S) would produce mirror-image ECD spectra. chiralabsxl.com

The sign of the Cotton effects (the positive or negative peaks in the ECD spectrum) can be related to the absolute configuration of the chiral center at C1. nih.gov

By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be confidently assigned. chemistryworld.com This is a common method when crystallographic data is unavailable. nih.gov

Advanced Chromatographic Techniques for Purity and Isomer Separation

The assessment of purity and the separation of stereoisomers are critical aspects of the characterization of chiral compounds such as this compound. Advanced chromatographic techniques are indispensable tools for achieving high-resolution separation, enabling both the quantification of purity and the isolation of individual enantiomers. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the specific goals of the analysis, whether for analytical quantification or preparative isolation.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers of chiral compounds, including those structurally related to this compound. youtube.com The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org

The principle of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. youtube.com For compounds like this compound, which possesses a stereocenter at the C1 position of the isochroman ring, the spatial arrangement of substituents plays a crucial role in these interactions.

Commonly employed CSPs for the separation of chiral molecules similar to this compound include polysaccharide-based and cyclodextrin-based columns.

Polysaccharide-based CSPs: These are derived from cellulose (B213188) and amylose, which are coated or immobilized on a silica (B1680970) support. They are known for their broad applicability in separating a wide range of chiral compounds.

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. The cavity of the cyclodextrin (B1172386) can include the guest molecule, and interactions with the functional groups on the rim of the cyclodextrin contribute to chiral discrimination. wikipedia.org

The development of a successful HPLC method for the enantiomeric separation of this compound would involve screening various CSPs and optimizing the mobile phase composition. The mobile phase, typically a mixture of a non-polar organic solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), significantly influences the retention and resolution of the enantiomers.

Illustrative HPLC Separation Parameters for a Racemic Mixture of a 1-substituted Isochroman Derivative:

ParameterValue
Column Chiralpak® AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

This table is illustrative and based on typical separation conditions for structurally similar chiral compounds.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. ub.edu For the analysis of this compound, GC can be employed to assess its purity by separating it from any starting materials, byproducts, or degradation products.

For the separation of enantiomers by GC, a chiral stationary phase is required. youtube.com These phases are typically based on modified cyclodextrins or chiral polysiloxanes. The choice of the GC column and the temperature program are critical parameters that are optimized to achieve baseline separation of the compounds of interest.

GC-MS provides not only retention time data for quantification but also mass spectra for the structural confirmation of the separated components. ub.eduspringernature.com In the context of purity analysis, this allows for the identification of any impurities present in the sample.

Typical GC Conditions for Purity Analysis of a Ketone-Substituted Isochroman:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (Scan mode)

This table represents typical conditions for the analysis of a compound with a similar structure and volatility to this compound.

The development of robust chromatographic methods is a fundamental requirement for the comprehensive characterization of this compound, ensuring its chemical purity and enabling the separation and analysis of its individual stereoisomers.

Potential Applications and Interdisciplinary Research Avenues Excluding Human Clinical Trials

Role as a Building Block in Complex Natural Product Synthesis

The synthesis of complex natural products is a significant area of organic chemistry, often driving the development of new synthetic methods. nih.govyoutube.comoapen.org Isochroman (B46142) derivatives are key intermediates in the synthesis of various natural products. researchgate.netresearchgate.netresearchgate.net The oxa-Pictet-Spengler reaction is a classic and direct method for constructing the isochroman core, typically from β-phenylethanols and aldehydes. nih.govresearchgate.net However, the scope of this reaction can be limited. nih.gov Modern synthetic strategies have expanded the toolbox for creating isochroman structures, including catalytic asymmetric methods to produce enantiomerically enriched products. researchgate.netmostwiedzy.pl

The structure of 1-(isochroman-1-yl)propan-2-one, with its reactive ketone functionality, presents opportunities for further chemical transformations. This makes it a potentially valuable intermediate for the synthesis of more complex molecules. For instance, the ketone group can be a handle for introducing new stereocenters or for building larger molecular frameworks. The isochroman scaffold itself is present in a variety of natural products with interesting biological activities, highlighting the importance of synthetic routes to derivatives like this compound. researchgate.net

Synthetic Strategy Description Relevance to this compound
Oxa-Pictet-Spengler ReactionA classic acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone to form an isochroman. nih.govresearchgate.netProvides a fundamental route to the isochroman core.
Catalytic Asymmetric SynthesisThe use of chiral catalysts (metal-based or organocatalysts) to produce specific stereoisomers of isochroman derivatives. researchgate.netmostwiedzy.plEnables the synthesis of enantiomerically pure versions of complex molecules derived from the isochroman scaffold.
Dearomative CycloadditionsOxidative dearomatization of phenols can trigger cycloaddition reactions to form complex polycyclic structures containing the isochroman motif. nih.govOffers a powerful method for rapidly building molecular complexity from simple aromatic precursors.
Cross-Dehydrogenative Coupling (CDC)A method to form C-C or C-heteroatom bonds by direct coupling of two C-H bonds, which has been applied to isochromans. researchgate.netAllows for the direct functionalization of the isochroman core.

Application in Materials Science and Polymer Chemistry

The incorporation of specific molecular motifs into polymers can impart unique and desirable properties to the resulting materials. The isochroman scaffold is being explored for its potential to create novel functional materials.

While specific research on the polymerization of this compound is not detailed in the provided results, the general principles of polymerization offer a framework for its potential applications. youtube.com The ketone group on the propanone side chain could potentially be used as a site for polymerization or as a point for cross-linking polymer chains. For instance, it could undergo reactions to form polymers or be used to link pre-existing polymer chains together, thereby altering the material's mechanical and thermal properties. The concept of "polymerization isomerism," where compounds have the same elemental composition but different molecular weights, has been observed in coordination chemistry and highlights the complex structures that can arise from polymerization processes. mdpi.com

Potential in Catalysis or Ligand Design

The development of new catalysts and ligands is a cornerstone of modern chemistry. The structure of this compound contains heteroatoms and a chiral center, which are key features for potential ligands in asymmetric catalysis.

The isochroman framework can be part of a larger ligand structure designed to coordinate with a metal center. Chiral ligands are crucial for enantioselective catalysis, where one enantiomer of a product is formed preferentially. organic-chemistry.org The synthesis of enantiomerically pure isochroman derivatives is an active area of research, often employing chiral catalysts. researchgate.netmostwiedzy.pl This indicates the value of the chiral isochroman scaffold in asymmetric transformations. While there is no direct evidence of this compound being used as a ligand, its structural features suggest it could be a starting point for the design of new chiral ligands for various catalytic reactions. For example, the ketone could be modified to create a bidentate or tridentate ligand in combination with the ether oxygen of the isochroman ring.

Catalytic Concept Description Potential Relevance
Asymmetric CatalysisThe use of a chiral catalyst to favor the formation of one enantiomer of a product over the other. nih.govThe chiral nature of this compound could be exploited in the design of new chiral ligands.
OrganocatalysisThe use of small organic molecules to catalyze chemical reactions. researchgate.netIsochroman derivatives themselves can be synthesized using organocatalysts, and could potentially be developed into organocatalysts.
Transition Metal CatalysisThe use of transition metal complexes to catalyze reactions. nih.govThe isochroman structure could be incorporated into ligands for transition metals to create catalysts with novel reactivity or selectivity.

Exploration in Agrochemicals or Veterinary Medicine (Strictly non-human, general research perspective)

The isochroman scaffold is a known feature in some agrochemicals. researchgate.net For example, certain polysubstituted isochroman derivatives have been shown to have plant growth regulating properties on wheat. conicet.gov.ar This suggests that compounds based on the isochroman structure could be explored for their potential as herbicides, pesticides, or plant growth regulators.

In the context of veterinary medicine, research has been conducted on isochroman compounds for their potential antibacterial activity. bioworld.com For example, certain isochroman derivatives have shown activity against Gram-positive bacterial strains. bioworld.com This opens the door for further investigation into the potential of this compound and related compounds as leads for the development of new veterinary antimicrobial agents. It is important to emphasize that this research is at a preclinical stage and does not involve human subjects.

Contribution to Chemoinformatics Databases and Compound Libraries

Chemoinformatics databases and compound libraries are essential tools in modern drug discovery and chemical biology. nih.gov These databases, such as PubChem and SciFinder, store information on chemical structures, properties, and biological activities for millions of compounds. nih.govcas.org The inclusion of this compound and its derivatives in these databases is crucial for several reasons.

Firstly, it makes the compound and its associated data accessible to a global community of researchers. This facilitates virtual screening efforts, where computational methods are used to identify compounds that are likely to interact with a specific biological target. Secondly, the aggregation of data on a series of related compounds, such as isochroman derivatives, can help in establishing structure-activity relationships (SAR). nih.gov SAR studies are fundamental to medicinal chemistry and agrochemical research, as they provide insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov The systematic collection of data on compounds like this compound in well-curated databases is therefore a vital contribution to the broader scientific enterprise. nih.gov

Future Research Directions and Outlook in Isochroman Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of new synthetic methodologies to access isochroman (B46142) cores with greater efficiency and a broader substrate scope remains a primary objective. Traditional methods often require harsh conditions or multi-step sequences. nih.gov Recent innovations, however, are paving the way for more streamlined approaches.

A notable advancement is the use of epoxides as aldehyde surrogates in an oxa-Pictet-Spengler reaction, facilitated by the unique properties of hexafluoroisopropanol (HFIP) as a solvent. nih.gov This method allows for the in-situ generation of otherwise unstable aldehydes from epoxides via a Meinwald rearrangement, which then readily react with phenylethanol derivatives to form the isochroman ring system. nih.gov The reaction often proceeds rapidly at room temperature, a significant improvement over conventional methods. nih.gov For instance, the reaction between 2-phenylethan-1-ol and 2-(4-nitrophenyl)oxirane (B1220430) in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) in HFIP yields the corresponding isochroman in just one hour with a 70% yield. nih.gov

Future work will likely focus on expanding the scope of these novel routes to include a wider variety of functional groups and substitution patterns on both the epoxide and the phenylethanol starting materials. The table below summarizes the scope of a recently developed method using epoxides, demonstrating its versatility.

Table 1: Scope of Isochroman Synthesis via Epoxide-Based Oxa-Pictet-Spengler Reaction nih.gov
Starting EpoxideStarting AlcoholProductYield (%)Reaction Time
2-(4-nitrophenyl)oxirane2-phenylethan-1-ol1-(4-nitrophenyl)isochroman701h
2-benzyloxirane2-phenylethan-1-ol1-benzylisochroman77<1h
2-hexyloxirane2-phenylethan-1-ol1-pentylisochroman67<1h
2-(4-nitrophenyl)oxirane2-(3,4-methylenedioxyphenyl)ethan-1-ol6,7-(methylenedioxy)-1-(4-nitrophenyl)isochroman73<1h
2-(4-nitrophenyl)oxirane(1,2,3,4-tetrahydronaphthalen-1-yl)methanolComplex polycyclic isochroman60<1h

The application of such novel routes to the synthesis of specific targets like 1-(isochroman-1-yl)propan-2-one could offer significant advantages in terms of efficiency and yield over classical approaches. guidechem.com

Development of Asymmetric Catalytic Methodologies for Chiral Isochromans

Many biologically active molecules are chiral, with only one enantiomer exhibiting the desired therapeutic effect. youtube.com The compound this compound possesses a chiral center at the C1 position of the isochroman ring, making the development of asymmetric syntheses for this and related structures a critical research area. Asymmetric catalysis, which uses chiral catalysts to produce a single enantiomer of a molecule, is the most efficient strategy for this purpose. chiralpedia.com

Future research is focused on several key catalytic approaches:

Organocatalysis : The use of small, metal-free chiral organic molecules as catalysts has become a pillar of asymmetric synthesis. chiralpedia.com These catalysts are often cheaper, less toxic, and more stable than their metal-based counterparts. youtube.com The development of novel chiral N,N'-dioxide ligands for use with metal complexes has shown success in the asymmetric synthesis of isochromanone derivatives, achieving good yields and excellent enantioselectivity (up to 97% ee). rsc.org

Transition Metal Catalysis : Chiral complexes based on transition metals like rhodium, palladium, and scandium are highly versatile for creating stereocenters. chiralpedia.com For instance, the combination of an achiral dirhodium salt and a chiral N,N'-dioxide–Scandium complex has been used to synthesize chiral isochromanones bearing vicinal quaternary stereocenters. rsc.org

Biocatalysis : Enzymes offer unparalleled selectivity under mild reaction conditions. frontiersin.org The exploration of enzymes for kinetic resolution or asymmetric synthesis of isochroman precursors represents a promising green chemistry approach. chiralpedia.com

The goal is to develop catalytic systems that provide high enantiomeric excess (ee) for a broad range of isochroman substrates, including those required for the synthesis of enantiopure this compound.

Computational Design of Novel Isochroman Derivatives with Targeted Reactivity

Computational chemistry and computer-aided drug design are becoming indispensable tools in modern synthetic chemistry. researchgate.net These methods allow for the in-silico design and evaluation of novel molecules before committing to resource-intensive laboratory synthesis. researchgate.net

For isochroman chemistry, future research will increasingly leverage computational approaches for several purposes:

Predicting Reactivity and Stability : Density Functional Theory (DFT) calculations can be used to analyze the geometry, electronic structure (e.g., FMO, MEP), and stability of novel isochroman derivatives. researchgate.net This can help predict their reactivity in proposed synthetic steps or their potential for biological activity.

Structure-Based Drug Design : For isochromans with potential therapeutic applications, molecular docking studies can predict how they will bind to target proteins, such as enzymes or receptors. researchgate.netresearchgate.net This allows for the rational design of derivatives of this compound with enhanced binding affinity and selectivity, potentially leading to more potent drug candidates.

Elucidating Reaction Mechanisms : Computational modeling can help to understand the transition states and energy profiles of complex reactions, such as asymmetric catalytic cycles. rsc.org This knowledge is crucial for optimizing reaction conditions and designing more effective catalysts.

By integrating computational design, researchers can accelerate the discovery and development of new isochroman-based compounds with tailored properties for specific applications.

Integration of Flow Chemistry and Automation in Synthesis

The shift from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher reproducibility. uclm.esresearchgate.net The integration of flow reactors and automation is a key future direction for the synthesis of isochroman derivatives, particularly in an industrial or drug discovery context. researchgate.net

Key benefits and future applications include:

High-Throughput Experimentation (HTE) : Automated flow systems can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, residence times) to find the optimal parameters for a given transformation. uclm.es

Library Synthesis : For medicinal chemistry programs, automated flow platforms can efficiently generate large libraries of related isochroman analogues for structure-activity relationship (SAR) studies. uclm.es This can significantly accelerate the drug discovery process. researchgate.net

Multistep Synthesis : Integrating multiple flow reactors enables the creation of fully automated, multistep synthetic sequences without the need for isolating intermediates. beilstein-journals.orgmit.edu This approach, sometimes called "dial-a-molecule," improves efficiency and minimizes waste. researchgate.net

Applying these technologies to the synthesis of this compound and its derivatives could enable rapid optimization and scalable production, facilitating further research into their properties and applications. uclm.esmit.edu

Interdisciplinary Collaborations for Expanding Application Horizons

The diverse biological activities reported for isochroman derivatives—including antioxidant, antimicrobial, antitumor, and central nervous system (CNS) effects—underscore the need for strong interdisciplinary collaborations. researchgate.netnih.gov The future development of compounds like this compound from a laboratory curiosity into a valuable product hinges on the combined expertise of chemists, biologists, pharmacologists, and material scientists.

Future collaborations will be essential for:

Biological Screening : Synthetic chemists can create libraries of novel isochroman derivatives, which can then be screened by biologists and pharmacologists to identify compounds with promising therapeutic activity. researchgate.net

Mechanism of Action Studies : Once a hit compound is identified, collaborative efforts are needed to elucidate its molecular mechanism of action, for example, by identifying its protein target. mdpi.com

Development of New Materials : Collaborations with material scientists could explore the use of isochroman-based polymers or functional materials for a variety of applications beyond medicine.

These synergistic partnerships are crucial for translating fundamental synthetic discoveries into real-world applications and fully exploring the potential of the isochroman scaffold.

Addressing Sustainability Challenges in Isochroman Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. ijnc.ir A major challenge and future direction for isochroman chemistry is to make its synthesis more environmentally benign and sustainable. nih.gov This involves a holistic assessment of the entire synthetic process.

Key areas for improvement include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. stjosephscollegevisakhapatnam.ac.in

Safer Solvents and Reagents : Reducing or eliminating the use of hazardous organic solvents and toxic reagents in favor of greener alternatives like water, supercritical fluids, or more benign solvents like certain ionic liquids. nih.govstjosephscollegevisakhapatnam.ac.in The use of HFIP, while effective, requires careful handling, prompting searches for other activating yet green solvents. nih.gov

Catalysis over Stoichiometric Reagents : Employing catalytic methods (using small amounts of a substance to drive a reaction) is inherently more sustainable than using stoichiometric reagents, which are consumed in the reaction and generate significant waste. nih.govstjosephscollegevisakhapatnam.ac.in The focus is on developing highly efficient and recyclable catalysts, preferably from earth-abundant and non-toxic metals like iron or sodium. unibe.ch

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. ijnc.irstjosephscollegevisakhapatnam.ac.in

By focusing on these principles, the chemical community can ensure that the synthesis of valuable molecules like this compound is not only efficient and versatile but also sustainable in the long term. researchgate.net

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1-(isochroman-1-yl)propan-2-one
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1-(isochroman-1-yl)propan-2-one

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